gartisertib

Vue d'ensemble

Description

Gartisertib est un inhibiteur administré par voie orale de la protéine ataxia telangiectasia et Rad3-related, une kinase clé impliquée dans la réponse aux dommages de l'ADN. Ce composé a montré un potentiel significatif dans l'augmentation de la mort cellulaire et la synergie avec d'autres traitements dans diverses lignées cellulaires cancéreuses, en particulier le glioblastome .

Applications De Recherche Scientifique

Gartisertib has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the DNA damage response and repair mechanisms.

Biology: Investigated for its role in cell cycle regulation and apoptosis.

Medicine: Explored as a potential therapeutic agent for various cancers, particularly glioblastoma.

Industry: Utilized in the development of new cancer treatments and as a research tool in drug discovery

Mécanisme D'action

Target of Action

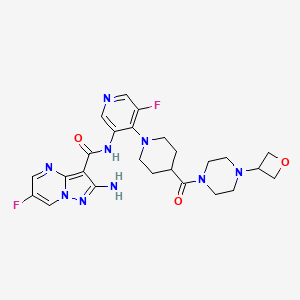

Gartisertib, also known as M-4344, 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, or VX-803, primarily targets the Ataxia Telangiectasia and Rad3-related protein (ATR) . ATR is a key kinase of the DNA damage response (DDR), which plays a pivotal role in maintaining genomic integrity .

Mode of Action

This compound acts as an oral inhibitor of ATR . It interacts with ATR, inhibiting its function and thereby disrupting the DDR mechanism . This disruption can lead to cell cycle arrest and DNA repair pathways, which can restrict the DNA-damaging effects of certain treatments .

Biochemical Pathways

The inhibition of ATR by this compound affects the DDR pathway, which is a complex surveillance and signaling network evolved to maintain genomic integrity . The DDR pathway is controlled by three related kinases: Ataxia-telangiectasia mutated (ATM), DNA-dependent protein kinase (DNA-PK), and ATR . This compound’s action on ATR can lead to increased genomic instability, potentially leading to the development of malignancies .

Pharmacokinetics

This compound is generally well-tolerated at lower doses . This unexpected liver toxicity prevented further dose escalation . The exposure to this compound generally increased dose-dependently without accumulation .

Result of Action

This compound has shown potent antitumor activity in several cancer cell lines, patient-derived tumor organoids, and mouse xenografts . It has been found to reduce the cell viability of glioblastoma cell lines, where sensitivity was associated with the frequency of DDR mutations and higher expression of the G2 cell cycle pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic agents can enhance the cell death caused by this compound .

Analyse Biochimique

Biochemical Properties

Gartisertib plays a pivotal role in biochemical reactions, particularly in the DNA damage response (DDR) mechanism. It interacts with the ATR protein, which is crucial for the recognition of DNA damage induced by chemotherapy and radiation, causing downstream DDR activation . The sensitivity of cells to this compound is associated with the frequency of DDR mutations and higher expression of the G2 cell cycle pathway .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It potently reduces the cell viability of glioblastoma cell lines . This compound influences cell function by enhancing cell death in combination with other treatments like temozolomide and radiation therapy . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATR protein, inhibiting its function and thus disrupting the DDR mechanism . This leads to enhanced cell death, particularly when used in combination with other treatments like temozolomide and radiation therapy .

Metabolic Pathways

This compound is involved in the DNA damage response metabolic pathway . It interacts with the ATR protein, a key kinase in this pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du gartisertib implique plusieurs étapes, commençant par la préparation de la structure centrale de la pyrazolo[1,5-a]pyrimidineLe produit final est obtenu par une série d'étapes de purification .

Méthodes de production industrielle : La production industrielle du this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant des techniques avancées telles que la chromatographie liquide haute performance pour la purification et le contrôle de la qualité .

Analyse Des Réactions Chimiques

Types de réactions : Gartisertib subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la réponse aux dommages de l'ADN et les mécanismes de réparation.

Biologie : Enquête sur son rôle dans la régulation du cycle cellulaire et l'apoptose.

Médecine : Exploré comme un agent thérapeutique potentiel pour divers cancers, en particulier le glioblastome.

Industrie : Utilisé dans le développement de nouveaux traitements contre le cancer et comme outil de recherche dans la découverte de médicaments

5. Mécanisme d'action

This compound exerce ses effets en inhibant la protéine ataxia telangiectasia et Rad3-related, une kinase clé de la voie de réponse aux dommages de l'ADN. Cette inhibition empêche l'activation des mécanismes de réparation de l'ADN en aval, ce qui conduit à une augmentation des dommages de l'ADN et à la mort cellulaire. Les cibles moléculaires comprennent diverses protéines impliquées dans la régulation du cycle cellulaire et l'apoptose .

Composés similaires :

Berzosertib : Un autre inhibiteur de la protéine ataxia telangiectasia et Rad3-related avec des mécanismes d'action similaires.

Ceralasertib : Cible également la protéine ataxia telangiectasia et Rad3-related, mais possède des propriétés pharmacocinétiques différentes.

Comparaison : this compound est unique par sa haute puissance et sa capacité à agir en synergie avec d'autres traitements tels que la témozolomide et la radiothérapie. Il a montré une efficacité plus élevée dans certaines lignées cellulaires cancéreuses par rapport à des composés similaires .

Comparaison Avec Des Composés Similaires

Berzosertib: Another ataxia telangiectasia and Rad3-related protein inhibitor with similar mechanisms of action.

Ceralasertib: Also targets ataxia telangiectasia and Rad3-related protein but has different pharmacokinetic properties.

Comparison: Gartisertib is unique in its high potency and ability to synergize with other treatments such as temozolomide and radiation. It has shown higher efficacy in certain cancer cell lines compared to similar compounds .

Propriétés

IUPAC Name |

2-amino-6-fluoro-N-[5-fluoro-4-[4-[4-(oxetan-3-yl)piperazine-1-carbonyl]piperidin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYHKBLKSXWOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3COC3)C4=C(C=NC=C4NC(=O)C5=C6N=CC(=CN6N=C5N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29F2N9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613191-99-3 | |

| Record name | Gartisertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613191993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GARTISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OM98IUD1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid](/img/structure/B2518111.png)

![2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2518114.png)

![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)

![3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2518127.png)

![2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2518131.png)